![molecular formula C28H36O6 B195410 16beta-Methyl-3,20-dioxopregna-1,4,9(11)-triene-17,21-diyl dipropanoate CAS No. 52092-12-3](/img/structure/B195410.png)
16beta-Methyl-3,20-dioxopregna-1,4,9(11)-triene-17,21-diyl dipropanoate
Overview
Description
The compound you’re asking about, also known as 17,21-dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate, is a chemical with the molecular formula C24H30O5 .
Synthesis Analysis
The synthesis of this compound involves several raw materials including Progesterone, Ethylene glycol, Potassium Acetate, and Methyl bromide .Molecular Structure Analysis
The molecular weight of this compound is 398.492 . For more detailed structural analysis, you may need to refer to the compound’s MOL file or consult a chemistry database.Physical And Chemical Properties Analysis
This compound has a melting point of 205-207 °C, a predicted boiling point of 560.0±50.0 °C, and a predicted density of 1.22±0.1 g/cm3 . Its pKa is predicted to be 12.48±0.70 .Scientific Research Applications
Beclomethasone Dipropionate Impurity I: Scientific Research Applications
Mechanism of Action
Target of Action
Beclomethasone dipropionate impurity I, also known as UNII-P5563U2BR6 or 16beta-Methyl-3,20-dioxopregna-1,4,9(11)-triene-17,21-diyl dipropanoate, is a prodrug of an active metabolite beclomethasone 17-monopropionate (17-BMP) . The primary target of this compound is the glucocorticoid receptor . This receptor mediates the therapeutic action of the compound .
Mode of Action
The compound has weak glucocorticoid receptor binding affinity and is rapidly converted into 17-BMP upon administration . The active metabolite 17-BMP binds to the glucocorticoid receptor, mediating the anti-inflammatory actions of the compound .
Biochemical Pathways
The compound works by attenuating the inflammatory responses associated with conditions such as asthma, allergic rhinitis, nasal polyps, and corticosteroid-responsive dermatoses . It suppresses the actions of inflammatory cells, such as mast cells, eosinophils, basophils, lymphocytes, macrophages, and neutrophils .
Pharmacokinetics
Upon intravenous administration, beclomethasone dipropionate is rapidly converted to B-17-MP, which is eliminated more slowly . The compound has a clearance of 150 L/h, an apparent volume of distribution of 20L, and an elimination half-life of 30 minutes . The oral and intranasal bioavailabilities of the active metabolite B-17-MP are high and similar . The total inhaled bioavailability of B-17-MP (lung + oral) is also high (62%), and approximately 36% of this is due to pulmonary absorption .
Result of Action
The compound’s action results in the reduction of symptoms in various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses . When inhaled, it is proposed that beclomethasone dipropionate remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .
Action Environment
The action, efficacy, and stability of the compound can be influenced by environmental factors. For instance, the formulation of the compound can affect its stability and efficacy. In a topical cream formulation, degradation impurities were observed under accelerated stability conditions
properties
IUPAC Name |
[2-oxo-2-[(8S,10S,13S,14S,16S,17R)-10,13,16-trimethyl-3-oxo-17-propanoyloxy-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O6/c1-6-24(31)33-16-23(30)28(34-25(32)7-2)17(3)14-22-20-9-8-18-15-19(29)10-12-26(18,4)21(20)11-13-27(22,28)5/h10-12,15,17,20,22H,6-9,13-14,16H2,1-5H3/t17-,20+,22-,26-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGUDUPXAJGVDW-RILJZRPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)C)OC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C)C)OC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
16beta-Methyl-3,20-dioxopregna-1,4,9(11)-triene-17,21-diyl dipropanoate | |
CAS RN |
52092-12-3 | |
Record name | 16beta-Methyl-3,20-dioxopregna-1,4,9(11)-triene-17,21-diyl dipropanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052092123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16.BETA.-METHYL-3,20-DIOXOPREGNA-1,4,9(11)-TRIENE-17,21-DIYL DIPROPANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5563U2BR6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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